Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with amino, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-amino-5-chloro-4-methylphenoxy)piperidine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use[4][4].
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Studied for its biological activities and structural properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: Evaluated for its antibacterial and antifungal activities.
Uniqueness
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methyl groups on the phenoxy ring, combined with the piperidine and tert-butyl ester moieties, makes this compound versatile for various applications and research studies[3][3].
Properties
Molecular Formula |
C17H25ClN2O3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O3/c1-11-9-14(19)15(10-13(11)18)22-12-5-7-20(8-6-12)16(21)23-17(2,3)4/h9-10,12H,5-8,19H2,1-4H3 |
InChI Key |
JCMQXHNPEHHHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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